Unii-870A6Q6xvj
Overview
Description
P-57AS3 is an oxy pregnane steroidal glycoside isolated from the African cactiform Hoodia gordonii. It is hypothesized to be the chemical constituent from this plant mainly responsible for the putative appetite suppressant activity of Hoodia extracts . The compound has a complex molecular structure with a chemical formula of C₄₇H₇₄O₁₅ and a molar mass of 879.094 g·mol⁻¹ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-57AS3 involves multiple steps, including the extraction of the compound from Hoodia gordonii. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of P-57AS3 is still in the investigational stage. The compound is primarily extracted from natural sources rather than synthesized on an industrial scale. The extraction process involves harvesting Hoodia gordonii, followed by solvent extraction and purification .
Chemical Reactions Analysis
Types of Reactions
P-57AS3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of P-57AS3 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of P-57AS3 depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
P-57AS3 has several scientific research applications, including:
Biology: P-57AS3 is investigated for its biological activities, including its potential as an appetite suppressant.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of obesity.
Industry: P-57AS3 is of interest for its potential use in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of P-57AS3 involves its interaction with the central nervous system. Studies have shown that the compound increases the content of adenosine triphosphate by 50-150% in hypothalamic neurons. This increase in adenosine triphosphate content is believed to be responsible for the appetite suppressant effects of the compound . Additionally, P-57AS3 binds to specific molecular targets, including the CD147 receptor, which plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: A macrocyclic lactone with similar binding affinities to molecular targets.
Doramectin: Another macrocyclic lactone with comparable biological activities.
Selamectin: A compound with similar structural features and biological effects.
Uniqueness of P-57AS3
P-57AS3 is unique due to its specific molecular structure and its origin from Hoodia gordonii. Its potential as an appetite suppressant and its interaction with the central nervous system distinguish it from other similar compounds .
Properties
IUPAC Name |
[(3S,8R,9S,10R,12R,13S,14S,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O15/c1-12-23(2)43(51)60-35-20-32-31(47(52)18-16-30(24(3)48)46(35,47)8)14-13-28-19-29(15-17-45(28,32)7)59-36-21-33(53-9)40(26(5)56-36)61-37-22-34(54-10)41(27(6)57-37)62-44-39(50)42(55-11)38(49)25(4)58-44/h12-13,25-27,29-42,44,49-50,52H,14-22H2,1-11H3/b23-12+/t25-,26-,27-,29+,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40-,41-,42+,44+,45+,46+,47+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQKMMZBOSHHP-VXXSQTRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)O)OC)O)OC)OC)C)C7(C1(C(CC7)C(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)OC)O)OC)OC)C)[C@@]7([C@]1([C@H](CC7)C(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433336 | |
Record name | P 57AS3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384329-61-7 | |
Record name | P 57 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384329-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-57As3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-57AS3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P 57AS3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-57AS3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870A6Q6XVJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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